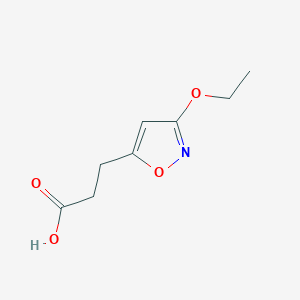

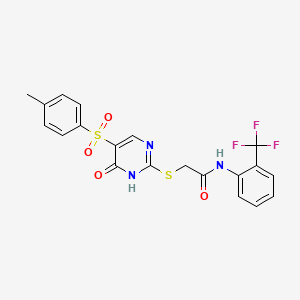

3-(3-Ethoxy-isoxazol-5-yl)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Ethoxy-isoxazol-5-yl)-propionic acid, commonly referred to as 3-EIPA, is an organic compound that has a wide range of applications in scientific research. It is a synthetic compound that is used as a reversible, non-competitive inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and it is found in the central and peripheral nervous systems. By inhibiting AChE, 3-EIPA can be used to study the effects of acetylcholine on the nervous system. 3-EIPA has also been used to study the effects of AChE inhibitors on various physiological processes, such as memory formation and learning.

Applications De Recherche Scientifique

Neuroprotective and Receptor Antagonistic Properties

- A study by Krogsgaard-Larsen et al. (1991) synthesized novel excitatory amino acid (EAA) receptor antagonists derived from the isoxazole amino acid AMPA, a highly selective agonist at the AMPA subtype of EAA receptors. These compounds, including variants of 3-(3-Ethoxy-isoxazol-5-yl)-propionic acid, were found to be inhibitors of AMPA binding and showed neuroprotective effects against neurotoxicity induced by certain excitatory amino acids (Krogsgaard‐Larsen et al., 1991).

Pharmacological Potency and Quantitative Structure-Activity Relationships

- Bang-Andersen et al. (1997) investigated heteroaryl analogues of AMPA, where modifications in the molecular structure, including derivatives of this compound, showed variations in pharmacological potency and receptor affinity. This study provided insights into the structural requirements for receptor activity (Bang-Andersen et al., 1997).

Synthesis and Pharmacokinetics in Drug Development

- Chae et al. (2010) conducted a study on a novel peroxisome proliferator-activated receptor γ (PPARγ) partial agonist, which included a derivative of this compound. This research was significant in the context of developing new drug candidates for diseases like type-2 diabetes, highlighting the compound's pharmacokinetics and potential therapeutic applications (Chae et al., 2010).

Larvicidal Applications in Vector Control

- Silva-Alves et al. (2013) explored the larvicidal properties of various isoxazoles, including this compound derivatives, against Aedes aegypti larvae. The study demonstrated that certain derivatives possess significant larvicidal activity, indicating potential applications in vector control (Silva-Alves et al., 2013).

Propriétés

IUPAC Name |

3-(3-ethoxy-1,2-oxazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-2-12-7-5-6(13-9-7)3-4-8(10)11/h5H,2-4H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVVIQHZCFTFQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC(=C1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

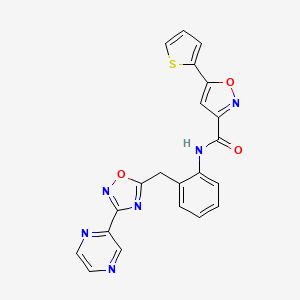

![N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2410869.png)

![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)

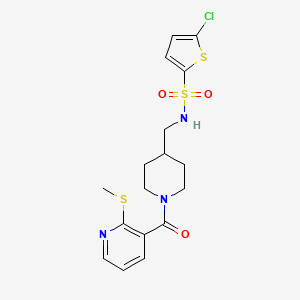

![Methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2410883.png)

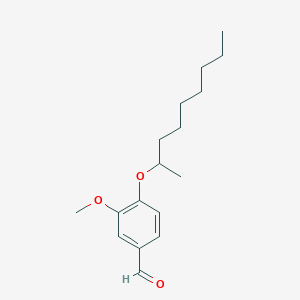

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid](/img/structure/B2410889.png)

![Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2410890.png)

![4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B2410891.png)